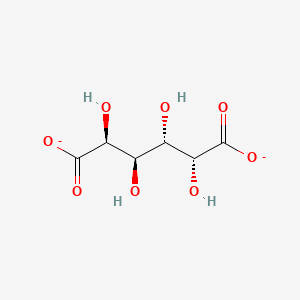
Galactarate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactarate(2-) is a dicarboxylic acid dianion that is the conjugate base of galactarate(1-). It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid dianion. It is a conjugate base of a galactarate(1-).
Wissenschaftliche Forschungsanwendungen
Microbiological Applications
1.1 Role in Bacterial Metabolism
Galactarate(2-) is an important substrate in the metabolism of certain bacteria, particularly within the galactarate/glucarate pathway. Research has shown that enzymes such as galactarate dehydratase (GarD) catalyze the conversion of galactarate to other metabolites, which are crucial for bacterial survival and colonization, especially under antibiotic stress conditions. The presence of GarD enhances the fitness of intestinal pathogens like Escherichia coli and Salmonella enterica in antibiotic-treated environments by facilitating their metabolism of galactarate .
1.2 Potential for Antibiotic Resistance Inhibition
The metabolic pathways involving galactarate(2-) present a promising target for developing new inhibitors aimed at combating antibiotic resistance. By disrupting these pathways, it may be possible to reduce the invasiveness of pathogenic bacteria, thereby enhancing the efficacy of existing antibiotics . This approach is particularly relevant given the rising concern over multidrug-resistant bacterial strains.
Environmental Applications
2.1 Chelating Agent
Galactarate(2-) has been identified as a chelating agent for heavy metals, making it valuable in environmental remediation efforts. Its ability to bind with heavy metals can help reduce toxicity in contaminated soils and water bodies, facilitating the detoxification process . This application is critical in addressing pollution from industrial activities and improving soil health.
2.2 Biodegradable Plastics
Recent studies have explored the use of galactarate-derived polymers in creating biodegradable plastics. The transesterification reactions involving acetalised galactarate esters have shown promise in producing polyesters that can degrade more efficiently than conventional plastics . This application aligns with global efforts to reduce plastic waste and promote sustainable materials.
Materials Science Applications
3.1 Synthesis of Polyesters
Galactarate(2-) can be utilized in synthesizing polyesters through step-growth polymerization reactions with various diols. The resulting materials exhibit favorable mechanical properties and biodegradability, making them suitable for applications ranging from packaging to biomedical devices . The development of these materials is significant for advancing eco-friendly alternatives to traditional petroleum-based plastics.
Case Studies
Eigenschaften
Molekularformel |
C6H8O8-2 |
|---|---|
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3+,4- |
InChI-Schlüssel |
DSLZVSRJTYRBFB-DUHBMQHGSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Isomerische SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















